Product packaging for (2r,3r)-3-Methylpent-4-en-2-ol(Cat. No.:)

(2r,3r)-3-Methylpent-4-en-2-ol

Cat. No.: B8219270
M. Wt: 100.16 g/mol
InChI Key: COIPQIFWUIDWLU-PHDIDXHHSA-N
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Description

Role of Chiral Secondary Alcohols as Key Intermediates in Asymmetric Synthesis

Chiral secondary alcohols are highly valued as intermediates in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. fiveable.megychbjb.com The production of single-enantiomer drugs is of high importance in the pharmaceutical industry, as chirality significantly influences the pharmacological and biological properties of a drug. nih.govpnas.org Different enantiomers of a drug can have different effects, with one being therapeutic while the other could be inactive or even harmful. numberanalytics.comwikipedia.org

The synthesis of enantiomerically pure alcohols is a subject of great interest for researchers as they are extensively used as intermediates in the chemical and pharmaceutical industries for the production of specialty materials, liquid crystals, agrochemicals, and flavorings. rsc.org

Stereochemical Complexity and the Imperative for Enantiopure Compounds in Advanced Chemical Transformations

The demand for enantiopure compounds, which are substances consisting of a single enantiomer, is driven by the high degree of stereoselectivity observed in biological systems. numberanalytics.comcatalysis.blog Living organisms are composed of many enantiopure chiral molecules, such as L-amino acids, which form proteins. wikipedia.org This inherent chirality at the molecular level means that the body often interacts differently with the two enantiomers of a chiral drug. wikipedia.org

The production of enantiopure compounds is essential for ensuring the efficacy and safety of pharmaceuticals. numberanalytics.com This has led to the development of advanced synthetic methods that can selectively produce the desired enantiomer, a process known as enantioselective synthesis. researchgate.net

Historical Development of Stereoselective Synthetic Methodologies for Chiral Alcohols

The field of stereoselective synthesis has evolved significantly over the past decades. Early methods often relied on the separation of racemic mixtures, which are 50:50 mixtures of both enantiomers. One of the earliest methods, known as classical resolution, was developed by Louis Pasteur in 1853 and involves the use of an enantiopure resolving agent to form diastereomers that can be separated based on their different physical properties. wiley-vch.de

The development of catalytic asymmetric synthesis in the mid-20th century marked a major breakthrough. wiley-vch.de This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, allowing for the direct synthesis of a specific enantiomer. rsc.org Notable early work includes the development of chiral auxiliaries by E.J. Corey in the 1970s, which are temporarily attached to a substrate to direct the stereochemistry of a reaction. numberanalytics.com

More recently, biocatalysis, using enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral alcohols. rsc.org Enzymes can exhibit high enantioselectivity under mild reaction conditions, making them an attractive and sustainable option. rsc.org Methods such as enzymatic kinetic resolution, asymmetric reduction of ketones, and enantioselective hydrolysis of epoxides are now widely used. rsc.orgencyclopedia.pubtandfonline.com

(2R,3R)-3-Methylpent-4-en-2-ol: A Case Study

This compound is a specific chiral secondary alcohol with the molecular formula C6H12O. nih.govglpbio.comglpbio.com It possesses two chiral centers at the C2 and C3 positions, leading to four possible stereoisomers. The (2R,3R) designation specifies the absolute configuration at these two stereocenters.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC NameThis compound nih.govsigmaaldrich.com
Molecular FormulaC6H12O nih.govglpbio.comglpbio.com
Molecular Weight100.16 g/mol nih.gov
CAS Number74080-50-5 nih.govglpbio.comsigmaaldrich.com
InChI KeyCOIPQIFWUIDWLU-PHDIDXHHSA-N nih.govsigmaaldrich.com
Physical FormLiquid sigmaaldrich.com
Storage TemperatureRoom Temperature (Sealed in dry) sigmaaldrich.com

This data is compiled from multiple sources and represents the most current information available.

Research Findings on the Synthesis of this compound

The synthesis of specific stereoisomers of 3-methylpent-4-en-2-ol, including the (2R,3R) form, has been a subject of research. One of the notable early syntheses of β-methylhomoallyl alcohols, a class of compounds that includes 3-methylpent-4-en-2-ol, was achieved via the reaction of crotylboronates with aldehydes. acs.org This method, reported in 1981, demonstrated diastereoselective synthesis, meaning it could control the relative stereochemistry between the two newly formed chiral centers. acs.org The specific stereoisomer obtained depended on the geometry (E or Z) of the crotylboronate used. acs.org

More recent synthetic strategies often employ enzymatic methods to achieve high enantioselectivity. For instance, the kinetic resolution of racemic secondary alcohols using lipases is a common approach. rsc.orgencyclopedia.pub In this process, an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (as the unreacted alcohol). rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B8219270 (2r,3r)-3-Methylpent-4-en-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3-methylpent-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIPQIFWUIDWLU-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C)[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Stereoselective Synthesis of 2r,3r 3 Methylpent 4 En 2 Ol

Asymmetric Catalytic Synthesis Strategies

Asymmetric catalysis offers the most efficient and atom-economical routes to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. These strategies are broadly categorized into metal-based catalysis, organocatalysis, and biocatalysis.

Enantioselective Reduction of Prochiral Ketone Precursors

The most direct pathway to (2R,3R)-3-methylpent-4-en-2-ol involves the stereoselective reduction of the carbonyl group in 3-methylpent-4-en-2-one. The challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl carbon to yield the desired (2R) configuration at the newly formed stereocenter.

Homogeneous asymmetric hydrogenation employs soluble transition-metal complexes, typically of rhodium, ruthenium, or iridium, coordinated to chiral ligands. eie.grlibretexts.orgrsc.org This method is highly effective for the reduction of unsaturated compounds. rsc.org For α,β-unsaturated ketones like 3-methylpent-4-en-2-one, the catalyst must selectively reduce the carbonyl group over the alkene and control the stereochemistry. Chiral bidentate ligands, such as those with phosphine (B1218219) and oxazoline (B21484) (PHOX) or N,P functionalities, create a chiral environment around the metal center, directing the hydrogenation to one face of the ketone. nih.govnih.gov Iridium-based catalysts have shown particular promise in the asymmetric hydrogenation of challenging substrates, including conjugated enones, delivering products with excellent yields and stereoselectivities. nih.govnih.gov

Catalyst/Ligand SystemSubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Ir-PHOX (L1)2-Cyclopentylidenecyclopentan-1-one9918:197
Ir-N,P Complex(E)-4-phenylbut-3-en-2-one>99-99
Ir-N,P Complex(E)-4-cyclohexylbut-3-en-2-one>99-99

This table presents data for the iridium-catalyzed asymmetric hydrogenation of representative α,β-unsaturated ketones, demonstrating the high stereoselectivity achievable with chiral transition-metal complexes. nih.govnih.gov

Asymmetric transfer hydrogenation (ATH) is a powerful alternative to catalytic hydrogenation that avoids the use of high-pressure hydrogen gas. wikipedia.org Instead, it utilizes hydrogen donor molecules such as isopropanol (B130326) or a formic acid/triethylamine mixture. wikipedia.orgrsc.org Ruthenium complexes bearing chiral diamine ligands, such as the well-established Ru-TsDPEN system, are exemplary catalysts for this transformation. rsc.orgkanto.co.jp These catalysts efficiently reduce a wide range of ketones to chiral alcohols with high enantioselectivity. The reaction is often faster and operationally simpler than high-pressure hydrogenation, and recent advancements have demonstrated its efficacy in aqueous media, enhancing its green credentials. rsc.org

CatalystHydrogen SourceSubstrateYield (%)Enantiomeric Excess (ee, %)
(S,S)-RuCl(TsDPEN)(p-cymene)HCOOH/NEt₃Acetophenone9597 (R)
(S,S)-RuCl(TsDPEN)(p-cymene)aq. HCOONaAcetophenone9995 (R)
(S,S)-RuCl(TsDPEN)(p-cymene)aq. HCOONa2-Acetylnaphthalene9993 (R)

This table showcases the performance of a prototypical chiral ruthenium catalyst in the asymmetric transfer hydrogenation of aromatic ketones, highlighting the high yields and enantioselectivities obtained. rsc.org

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. rsc.orgresearchgate.net For ketone reduction, prominent organocatalytic systems include Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines used in conjunction with a stoichiometric borane (B79455) source. nih.gov Another effective class involves bifunctional thiourea-amine organocatalysts. nih.govacs.org These catalysts operate through a "push-pull" mechanism where the thiourea (B124793) moiety activates the ketone carbonyl via hydrogen bonding (the "pull"), while the amine group complexes with a borane reagent, enhancing its hydride-donating ability (the "push"). nih.govacs.org This dual activation model allows for highly enantioselective reductions of a variety of prochiral ketones. nih.govacs.org

CatalystReductantSubstrateYield (%)Enantiomeric Excess (ee, %)
Thiourea-Amine (D)CatecholboraneAcetophenone9997 (S)
Thiourea-Amine (D)Catecholborane1-(2-Naphthyl)ethan-1-one9997 (S)
Thiourea-Amine (D)Catecholborane1-(o-Tolyl)ethan-1-one9996 (S)

This table provides examples of the enantioselective reduction of prochiral ketones using a bifunctional thiourea-amine organocatalyst, demonstrating the high efficiency and stereocontrol of this metal-free approach. acs.org

Biocatalytic Approaches to Enantiopure this compound

Biocatalysis leverages enzymes to perform chemical transformations with exceptional levels of selectivity under mild, environmentally benign conditions. This approach is particularly well-suited for the synthesis of enantiopure alcohols.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of prochiral ketones to chiral alcohols with remarkable stereoselectivity. researchgate.netfrontiersin.org These enzymes utilize nicotinamide (B372718) cofactors, either NADH or NADPH, as the hydride source. frontiersin.org The stereochemical outcome of the reduction is dictated by the enzyme's active site topology. Most ADHs adhere to Prelog's rule, delivering the hydride to the re-face of the carbonyl substrate to produce an (S)-alcohol. researchgate.netresearchgate.net However, anti-Prelog ADHs are also known, which deliver the hydride to the si-face to yield the (R)-alcohol. researchgate.net For the synthesis of this compound, an anti-Prelog ADH would be required to establish the (2R) stereocenter. A significant advantage of biocatalysis is the ability to use whole-cell systems (e.g., E. coli or yeast) that overexpress a specific ADH. nih.gov This strategy circumvents the need for costly, purified cofactors by using a sacrificial substrate (like isopropanol or glucose) to regenerate the cofactor in situ. nih.govmdpi.com

Enzyme SourceCofactor RegenerationSubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
Lactobacillus kefir (variant)IsopropanolAcetophenone91>99(R)
Methanoculleus thermophilicus (ADF)Isopropanol2-Pentanone99>99(S)
Rhodococcus erythropolisGlucose/GDH1-chloro-3-buten-2-one>99>99(S)

This table illustrates the utility of various alcohol dehydrogenases in the asymmetric reduction of ketones, highlighting the high conversions and excellent enantioselectivities that can be achieved. The choice of enzyme dictates the stereochemical outcome. nih.govnih.gov

Directed Evolution of Enzymes for Stereoselective Hydration of Alkenes

The direct asymmetric addition of water across an unactivated alkene is a highly atom-economical and environmentally benign route to chiral alcohols. nih.govresearchgate.net Biocatalysis, particularly through the use of hydratase enzymes, offers a promising avenue to achieve this transformation with high stereoselectivity. However, naturally occurring enzymes often exhibit limited substrate scope and may not possess the desired selectivity for non-natural substrates. Directed evolution has emerged as a powerful tool to overcome these limitations by tailoring enzyme properties for specific synthetic applications. nih.gov

Directed evolution involves iterative rounds of gene mutagenesis and high-throughput screening to identify enzyme variants with improved activity, stability, and stereoselectivity. nih.gov A notable example is the engineering of a fatty acid hydratase (FAH) from Marinitoga hydrogenitolerans for the enantioselective hydration of styrenes. nih.gov Through iterative saturation mutagenesis, a variant was generated that could produce chiral 1-arylethanols with excellent enantioselectivity (>99:1 e.r.) on a preparative scale, using only simple alkenes and water as reactants. nih.govresearchgate.net This process highlights the potential for creating bespoke biocatalysts for the synthesis of specific chiral alcohols like this compound, starting from an appropriate alkene precursor. The key to this approach is the design of a suitable screening system to identify mutants capable of hydrating the specific alkene precursor with the desired (2R,3R) stereochemistry.

Enzyme Engineering Strategy Target Reaction Key Improvement Outcome
Directed Evolution of Fatty Acid HydrataseAsymmetric hydration of styrenesEnhanced activity and enantioselectivity for non-natural substratesAccess to chiral 1-arylethanols with >99:1 e.r. nih.gov
Iterative Saturation MutagenesisStereoselective hydrationOptimization of the enzyme's active site for specific substrate bindingGeneration of highly selective biocatalysts for preparative scale synthesis researchgate.net
Whole-Cell Biotransformations for Chiral Alcohol Production

Whole-cell biotransformations are frequently employed for the synthesis of chiral alcohols due to several advantages over the use of isolated enzymes. proquest.com Whole-cell systems maintain enzymes in their natural cellular environment, which can enhance stability. proquest.com Crucially, they also contain innate mechanisms for cofactor regeneration (e.g., NAD(P)H), which is essential for the many reductase enzymes used in chiral alcohol synthesis. nih.gov This eliminates the need to add expensive cofactors to the reaction medium.

The baker's yeast Saccharomyces cerevisiae is a commonly used whole-cell biocatalyst for the reduction of β-ketoesters to chiral alcohols. nih.gov However, yeasts contain multiple reductases with differing stereoselectivities, which can sometimes lead to low enantiomeric excess in the final product. core.ac.uk To achieve high enantiopurity, modern approaches involve creating recombinant host cells, such as Escherichia coli, that overexpress a single, highly stereoselective carbonyl reductase. nih.govuni-bonn.de This strategy allows for the production of specific chiral alcohols with high yield and enantiomeric excess. For the synthesis of this compound, a whole-cell system could be engineered to express a specific reductase capable of reducing a corresponding ketone precursor, 3-methylpent-4-en-2-one, with the desired stereoselectivity.

Biocatalyst System Advantages Challenges Example Application
Whole-Cell (Lactobacillus kefiri)In-situ cofactor regeneration, enzyme stability.Potential for competing side reactions from other enzymes.Reduction of ketones to produce chiral diols. core.ac.uk
Recombinant E. coliOverexpression of a single desired enzyme, high stereoselectivity.Requires genetic engineering and process optimization.Manufacturing of pharmaceutical intermediates such as chiral alcohols. nih.gov
Fungi (Mortierella ramanniana)Diverse metabolic pathways.Slower growth rates compared to bacteria.Stereoselective reduction of a ketone precursor to (R)-alcohol with 100% yield and 98.9% e.e. nih.gov

Asymmetric Carbon-Carbon Bond Formation Leading to this compound

The construction of chiral molecules through asymmetric carbon-carbon bond formation is a fundamental strategy in organic synthesis. libretexts.orgnih.gov This approach allows for the simultaneous creation of the carbon skeleton and the desired stereocenters. For a molecule like this compound, which has two adjacent stereocenters, methods that control the relative and absolute stereochemistry are paramount.

Methodologies such as metal-catalyzed asymmetric conjugate additions, allylic substitutions, and enantioselective ene reactions provide powerful tools for this purpose. libretexts.orgnptel.ac.in For instance, the synthesis could be envisioned through the catalytic asymmetric addition of a methyl group to an appropriate α,β-unsaturated aldehyde or ketone, followed by stereoselective reduction of the carbonyl group. Alternatively, an allylic alkylation of a suitable substrate could forge one of the key C-C bonds enantioselectively. researchgate.net The choice of catalyst, which often incorporates a chiral ligand, is critical for directing the stereochemical outcome of the reaction. nih.gov

Enantioselective Addition Reactions

Enantioselective addition of organometallic reagents to carbonyl compounds is one of the most direct and effective methods for synthesizing chiral secondary alcohols. mdpi.com This strategy involves the reaction of a prochiral aldehyde or ketone with a nucleophile in the presence of a chiral catalyst or ligand, which directs the nucleophile to one of the two enantiotopic faces of the carbonyl group.

A variety of catalytic systems have been developed for this purpose, including those based on chiral titanium, rhodium, and zinc complexes. mdpi.comresearchgate.net For example, the enantioselective addition of alkylzirconium reagents, generated in-situ from alkenes, to aliphatic aldehydes can be catalyzed by a chiral titanium-(Ph-BINMOL) complex, affording valuable chiral secondary alcohols. mdpi.com Similarly, the asymmetric addition of terminal alkynes to aldehydes, a reaction that produces chiral propargyl alcohols, can be achieved with high enantioselectivity using zinc-based catalysts. acs.org To synthesize this compound, one could employ an enantioselective vinyl addition to acetaldehyde (B116499) followed by a stereocontrolled methylation, or a methyl addition to a vinyl-substituted aldehyde, with the stereochemistry being governed by the chosen chiral catalyst. organic-chemistry.org

Asymmetric Oxa-Michael Reactions

The asymmetric oxa-Michael reaction, or intramolecular conjugate addition of an oxygen nucleophile, is a powerful method for constructing chiral oxygen-containing heterocyclic compounds. rsc.orgorganic-chemistry.org While typically used for cyclization reactions, the principles of this reaction can be adapted for intermolecular processes or tandem reactions that lead to the formation of chiral alcohols.

Organocatalysis has significantly advanced the field of asymmetric oxa-Michael additions. rsc.org Chiral catalysts such as squaramides and diphenylprolinol silyl (B83357) ethers can activate α,β-unsaturated systems towards nucleophilic attack by an alcohol. organic-chemistry.orgacs.org For instance, a cinchona squaramide-based organocatalyst has been used for the enantioselective intramolecular oxa-Michael reaction of enones containing benzylic alcohols, yielding products in excellent yields and high enantioselectivities. acs.org A strategy leading to this compound could involve a cascade reaction initiated by an oxa-Michael addition to an activated alkene, which sets one stereocenter and facilitates the stereoselective formation of the second. acs.orgchemrxiv.org

Resolution of Racemic Mixtures of (2R,3S)-3-Methylpent-4-en-2-ol Precursors

When direct asymmetric synthesis is not feasible or is inefficient, the resolution of a racemic mixture provides an alternative route to enantiomerically pure compounds. Resolution separates a racemate into its constituent enantiomers. For precursors to (2R,3S)-3-Methylpent-4-en-2-ol, which are diastereomers of the primary target, resolution techniques can isolate the desired stereoisomers from a mixture.

Kinetic Resolution (KR) Methodologies

Kinetic resolution is a widely used technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer in the racemic mixture reacts faster than the other, leading to an enantioenriched sample of the less reactive enantiomer and an enantioenriched product from the more reactive enantiomer. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow).

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols via enantioselective acylation. mdpi.com For example, a racemic mixture of an alcohol precursor can be subjected to acylation using a lipase (B570770) and an acyl donor. The enzyme will selectively acylate one enantiomer at a much higher rate, allowing for the separation of the resulting ester from the unreacted, enantiopure alcohol. researchgate.net This methodology has been successfully applied to resolve racemic amines and alcohols, including precursors for β-blockers and various diols. mdpi.comscispace.com A similar strategy could be applied to a racemic mixture of a precursor alcohol, such as (±)-3-methylpent-4-en-2-ol, to isolate the desired stereoisomer.

Kinetic Resolution Method Catalyst/Reagent Principle Application Example
Acylative KRLipase from Candida rugosaEnantioselective transesterification of an alcohol.Resolution of 1-(isopropylamine)-3-phenoxy-2-propanol. mdpi.com
Acylative KRChiral BenzoxazineMutual KR where both amine and acyl chloride are racemic.Synthesis of enantiopure 2-aryloxy propionic acids. scispace.com
Asymmetric EpoxidationSharpless Catalyst (Ti(O-iPr)₄, DET)Enantioselective epoxidation of one allylic alcohol enantiomer.Resolution of racemic allylic alcohols. wikipedia.org
Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Acylation/Hydrolysis)

Enzymatic kinetic resolution (EKR) is a widely employed method for producing enantiomerically pure alcohols due to the high selectivity, mild reaction conditions, and environmental compatibility of enzymes, particularly lipases. nih.gov The process typically involves the enantioselective acylation of a racemic alcohol or the hydrolysis of its corresponding racemic ester. In the case of racemic 3-methyl-4-penten-2-ol (B73472), a lipase would selectively acylate one enantiomer at a much faster rate than the other.

For example, a lipase such as Candida antarctica Lipase B (CAL-B) or Pseudomonas fluorescens lipase (AK) could be used to catalyze the transfer of an acyl group from an acyl donor, like vinyl acetate, to the alcohol. mdpi.com Ideally, at 50% conversion, the reaction mixture would contain one enantiomer as the unreacted alcohol and the other as the corresponding ester, both in high enantiomeric excess (ee). These can then be separated chromatographically. The ester can be subsequently hydrolyzed to yield the other enantiomer of the alcohol.

While specific studies detailing the EKR of 3-methyl-4-penten-2-ol are not prevalent in the literature, extensive research on similar secondary alcohols demonstrates the feasibility and high efficiency of this method. mdpi.comnih.gov The key parameters influencing the success of the resolution are the choice of lipase, acyl donor, solvent, and temperature.

Table 1: Illustrative Example of Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol (Data based on the resolution of trans-flavan-4-ol, analogous to the target compound)

EntryLipaseConversion (%)Enantiomeric Excess (Substrate) (%)Enantiomeric Excess (Product) (%)Enantiomeric Ratio (E)
1CAL-A4890>9974
2CAL-B1518991.9
3PSL4785>9949
4RML4810101.4
5Lipase AK50>99>99>200
6Acylase45111.0
Source: Adapted from research on analogous secondary alcohols. mdpi.com
Metal-Catalyzed Oxidative Kinetic Resolution

Metal-catalyzed oxidative kinetic resolution represents a powerful chemical alternative to enzymatic methods. This technique typically involves a chiral transition-metal complex that selectively oxidizes one enantiomer of a racemic alcohol to the corresponding ketone, leaving the unreacted enantiomer in high enantiomeric excess. For allylic alcohols like 3-methylpent-4-en-2-ol, methods such as Sharpless asymmetric epoxidation can achieve kinetic resolution. nih.gov In this process, a chiral titanium-tartrate complex catalyzes the epoxidation of the allylic alcohol, with one enantiomer reacting significantly faster than the other.

Another approach is the use of chiral palladium complexes in the presence of an oxidant like molecular oxygen or benzoquinone to selectively oxidize one alcohol enantiomer. While highly effective for many secondary alcohols, the success of this method depends critically on the ability of the chiral ligand to differentiate between the two alcohol enantiomers.

Chiral Organotin-Catalyzed O-Acylation for Kinetic Resolution

Recent advancements in organocatalysis have introduced chiral organotin compounds as effective catalysts for the kinetic resolution of secondary alcohols via O-acylation. This method provides a non-enzymatic route to enantioselective acylation. A chiral organotin catalyst, often based on a binaphthyl framework, activates the alcohol for acylation by an acyl halide (e.g., benzoyl chloride). The intricate steric and electronic environment of the catalyst ensures that only one enantiomer fits favorably into the active site to react, allowing for its separation from the unreactive enantiomer. This technique has shown high selectivity factors (s > 200) for a range of secondary alcohols.

Dynamic Kinetic Resolution (DKR) Approaches

A significant limitation of standard kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%.

For a secondary alcohol like 3-methylpent-4-en-2-ol, a DKR process would typically involve two catalysts: a lipase for the selective acylation (the resolution step) and a metal complex (e.g., based on ruthenium or iridium) to catalyze the racemization of the unreacted alcohol. The key challenge is ensuring the compatibility of the two catalysts and reaction conditions.

Diastereomeric Salt Formation and Separation Techniques

Classical resolution via diastereomeric salt formation is a well-established industrial method for separating enantiomers of acidic or basic compounds. To apply this to an alcohol, it must first be converted into a resolvable derivative, typically an acidic half-ester.

The racemic 3-methylpent-4-en-2-ol would first be reacted with a cyclic anhydride, such as phthalic or succinic anhydride, to form a racemic mixture of phthalate (B1215562) or succinate (B1194679) half-esters. This introduces a carboxylic acid group. The mixture of acidic enantiomers is then treated with an enantiomerically pure chiral base (the resolving agent), such as brucine, strychnine, or a chiral amine like (R)-1-phenylethanamine. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the pure diastereomeric salt is acidified to liberate the enantiomerically pure half-ester, which is then hydrolyzed to yield the desired enantiopure this compound.

Chiral Derivatizing Agent (CDA) Strategies for Enantioresolution

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a racemic mixture to form a pair of diastereomers. While primarily used for analytical purposes to determine enantiomeric purity via NMR or chromatography, this strategy can be adapted for preparative-scale separation (enantioresolution).

For this compound, a CDA such as enantiopure Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) chloride could be used. The reaction of the racemic alcohol with (R)-Mosher's acid chloride would produce a mixture of two diastereomeric Mosher's esters. These diastereomers possess different physical properties and can be separated using chromatographic techniques like flash column chromatography or preparative HPLC. Once separated, the pure diastereomeric esters are cleaved (e.g., via hydrolysis or reduction) to yield the individual, enantiomerically pure alcohols.

Chiral Pool Synthesis Approaches to this compound

Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net Compounds such as amino acids, sugars (e.g., D-mannitol), and terpenes (e.g., (-)-isopulegol) serve as "chiral building blocks." researchgate.netscielo.brmdpi.com The synthesis is designed to transfer the existing chirality of the starting material to the final target molecule.

Given that this compound is a precursor to insect pheromones, a chiral pool approach is highly relevant. scielo.brmdpi.com For example, a synthesis could be envisioned starting from a chiral precursor like (R)-lactic acid or a derivative of a natural sugar. The synthetic route would involve a series of stereocontrolled reactions to build the carbon skeleton and introduce the necessary functional groups while preserving or inverting the original stereocenters as required to achieve the desired (2R,3R) configuration. This approach avoids the need for a resolution step and can be highly efficient for producing a single enantiomer.

General principles of the requested techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and X-ray crystallography, are well-established for the stereochemical analysis of chiral molecules. However, their direct application to this compound is not documented in the available scientific literature.

A recent preprint of a study has described a method for determining the absolute configuration of the 3-methylpent-4-en-2-ol (MPO) moiety as a terminal structure in natural products. This research, however, focuses on a combination of chemical degradation, chemical synthesis, and chiral liquid chromatography-mass spectrometry (LC-MS) analysis, rather than the specific advanced spectroscopic and crystallographic methods detailed in the request.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables strictly adhering to the provided outline for this compound. The specific experimental data required to populate the sections on advanced NMR techniques, VCD, ECD, and X-ray crystallography of this particular compound are not available in the public domain.

To fulfill a request of this nature, published research specifically investigating this compound with these advanced methods would be necessary. Without such dedicated studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Stereochemical Characterization and Absolute Configuration Determination of 2r,3r 3 Methylpent 4 En 2 Ol

Chromatographic Methods for Enantiomeric Excess Determination

The enantiomeric excess of (2R,3R)-3-Methylpent-4-en-2-ol can be accurately determined using high-resolution chromatographic techniques. Both Chiral Stationary Phase Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are instrumental, typically requiring the conversion of the alcohol to a suitable derivative to achieve optimal separation of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) of Derivatized Forms

Chiral HPLC is a powerful and versatile technique for the separation of enantiomers. For non-chromophoric alcohols like this compound, derivatization with a chromophoric agent is necessary to allow for UV detection and to enhance the interaction with the chiral stationary phase.

A study by Suo et al. developed a method for the stereochemical assignment of the 3-methylpent-4-en-2-ol (MPO) moiety, which is structurally identical to the target compound, through derivatization and chiral LC-MS analysis. udl.catresearchgate.net In their research, the hydroxyl group was esterified with p-nitrobenzoyl chloride (PNBCl) to form the corresponding p-nitrobenzoyl ester. This derivatization not only introduces a strong chromophore for sensitive UV detection but also provides a rigid structural element that can enhance chiral recognition by the stationary phase.

The separation of the four possible stereoisomers of the p-nitrobenzoyl ester of 3-methylpent-4-en-2-ol was successfully achieved using a CHIRALPAK® ID-3 column, which is a polysaccharide-based chiral stationary phase. The analysis was performed under reversed-phase conditions with a gradient elution of methanol in water. This methodology allows for the baseline separation of the different stereoisomers, enabling accurate determination of the enantiomeric excess.

Table 2: Experimental Conditions for Chiral HPLC-MS Analysis of p-Nitrobenzoyl Derivatized 3-Methylpent-4-en-2-ol

ParameterConditionSource
Derivatizing Agent p-Nitrobenzoyl chloride (PNBCl) researchgate.net
Chiral Stationary Phase CHIRALPAK® ID-3 (4.6 × 250 mm, 3 µm) nih.govresearchgate.net
Mobile Phase Gradient elution using Water (A) and Methanol (B) nih.gov
Gradient Program 50% B for 3 min, then to 100% B over 20 min, hold for 15 min nih.gov
Flow Rate 0.6 mL/min nih.gov
Column Temperature 40 °C nih.gov
Detection UV (at the appropriate wavelength for the PNB chromophore) and Mass Spectrometry researchgate.net

This method provides a robust and sensitive approach for the complete stereochemical characterization of this compound.

Mechanistic Insights into Stereoselective Transformations Involving 2r,3r 3 Methylpent 4 En 2 Ol

Elucidation of Catalyst-Substrate Interactions in Asymmetric Reactions

The stereochemical outcome of asymmetric reactions involving (2R,3R)-3-methylpent-4-en-2-ol is profoundly influenced by the intricate interactions between the substrate and the chiral catalyst. A prime example is the Sharpless asymmetric epoxidation, a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. The catalyst, typically formed from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, creates a chiral environment that directs the oxidant, tert-butyl hydroperoxide, to one face of the alkene.

In the case of this compound, the two existing stereocenters of the substrate itself play a crucial role in the diastereoselectivity of the epoxidation. This phenomenon, known as substrate-control, can either enhance or oppose the inherent facial selectivity dictated by the chiral catalyst (reagent-control). The interaction between the substrate's hydroxyl group and the titanium center of the catalyst is a key anchoring point, positioning the molecule within the catalyst's chiral pocket. The methyl and vinyl groups at the C3 position, along with the methyl group at the C2 position, create steric demands that further influence the preferred binding orientation.

The interplay between the catalyst's chirality and the substrate's inherent chirality determines the "matched" and "mismatched" pairs. In the matched case, the substrate's facial preference aligns with the catalyst's selectivity, leading to high diastereoselectivity. Conversely, in the mismatched case, the substrate and catalyst preferences are opposed, resulting in lower selectivity or even a reversal of the stereochemical outcome. Detailed studies on analogous systems suggest that the size and orientation of the substituents on the allylic alcohol are critical in dictating the precise nature of these catalyst-substrate interactions.

Transition State Modeling for Stereocontrol Rationale

To rationalize the stereochemical outcomes observed in asymmetric reactions of this compound, computational transition state modeling has become an indispensable tool. These models provide a three-dimensional picture of the reacting species at the point of highest energy, allowing for a detailed analysis of the steric and electronic factors that govern stereoselectivity.

For reactions like the Sharpless epoxidation, density functional theory (DFT) calculations have been employed to model the structure of the active titanium-tartrate-substrate-peroxide complex. These models help to visualize how the chiral ligands create a constrained environment that forces the substrate to adopt a specific conformation for the oxygen transfer to occur. The relative energies of the diastereomeric transition states, one leading to the major product and the other to the minor product, can be calculated to predict the diastereomeric ratio.

In addition to catalyst-controlled reactions, transition state models are also crucial for understanding substrate-controlled reactions. For instance, in the addition of nucleophiles to the carbonyl group that could be formed by oxidation of the C2 hydroxyl of this compound, classic models like the Felkin-Anh and Cram-chelate models can be applied.

Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde or ketone. The largest substituent is oriented perpendicular to the carbonyl group, and the nucleophile attacks along the Bürgi-Dunitz trajectory from the less hindered face.

Cram-Chelate Model: When a chelating group (like the hydroxyl group in our substrate) is present at the α-position, and a Lewis acidic reagent is used, a cyclic chelate can form. This rigidifies the conformation and directs the nucleophile to attack from the less hindered side of the chelate ring.

The choice between a chelation-controlled or a non-chelation-controlled pathway, and thus the resulting stereoisomer, can often be influenced by the choice of nucleophile and reaction conditions.

ModelKey FeaturePredicted Outcome
Felkin-Anh Steric hindrance directs nucleophilic attack.Attack from the face opposite the largest substituent.
Cram-Chelate Formation of a rigid cyclic intermediate with a Lewis acid.Attack from the less hindered face of the chelate.

Mechanistic Pathways of Biocatalytic Conversions

Biocatalysis offers a green and highly selective alternative for the transformation of chiral molecules like this compound. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or deacylation.

In a kinetic resolution of a racemic mixture of 3-methylpent-4-en-2-ol, a lipase (B570770) would selectively acylate one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting enantiomer (which remains as the alcohol). The enantioselectivity of the lipase is determined by the fit of the substrate into the enzyme's active site.

The active site of a lipase is a chiral pocket, and the stereochemical configuration of the substrate dictates how it binds. For this compound and its other stereoisomers, the orientation of the hydroxyl group, methyl groups, and the vinyl group will determine the accessibility of the hydroxyl group to the catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) of the lipase. The enzyme's active site can be modeled as having specific pockets that accommodate substituents of different sizes. For an efficient acylation to occur, the substrate must bind in an orientation that places the hydroxyl group in close proximity to the catalytic serine residue and the acyl donor.

The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity. A high E-value indicates a high degree of discrimination between the enantiomers and is desirable for an efficient kinetic resolution. The choice of lipase, acyl donor, and solvent can significantly impact the E-value.

Solvent Effects and Reaction Parameter Optimization for Enantioselectivity

The choice of solvent and the optimization of other reaction parameters are critical for achieving high enantioselectivity in stereoselective transformations of this compound. Solvents can influence the reaction outcome in several ways:

Solvation of the Catalyst-Substrate Complex: The solvent can interact with the catalyst and the substrate, altering the geometry and stability of the transition state. In some cases, coordinating solvents can compete with the substrate for binding to the catalyst, potentially reducing the reaction rate and selectivity.

Solubility of Reactants: The solubility of the substrate, catalyst, and reagents in the chosen solvent is crucial for ensuring a homogeneous reaction mixture and efficient reaction kinetics.

Stabilization of Transition States: Polar solvents may stabilize charged intermediates or transition states more effectively than nonpolar solvents, which can influence the reaction pathway and stereochemical outcome.

The optimization of other reaction parameters is also essential. These include:

Temperature: Lowering the reaction temperature can often enhance enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.

Nature of the Ligand/Catalyst: In catalyst-controlled reactions, subtle modifications to the chiral ligand can have a dramatic impact on the stereochemical outcome.

Acyl Donor (in biocatalysis): The choice of acyl donor in lipase-catalyzed resolutions can affect both the reaction rate and the enantioselectivity.

Systematic screening of these parameters is often necessary to identify the optimal conditions for a given stereoselective transformation.

ParameterGeneral Effect on Enantioselectivity
Solvent Polarity Can influence transition state stability and catalyst activity.
Temperature Lower temperatures often lead to higher enantioselectivity.
Ligand Structure Small changes can lead to significant differences in stereochemical control.
Acyl Donor Can affect both the rate and selectivity of enzymatic resolutions.

Role of 2r,3r 3 Methylpent 4 En 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Stereoselective Conversion to Structurally Complex Chiral Molecules

The inherent chirality of (2R,3R)-3-methylpent-4-en-2-ol serves as a foundational element for the stereocontrolled synthesis of more complex chiral molecules. The hydroxyl and vinyl functionalities are amenable to a wide array of chemical transformations, allowing for the elongation and elaboration of the carbon skeleton while preserving or transferring the initial stereochemical information.

One key transformation is the stereoselective epoxidation of the vinyl group, followed by nucleophilic ring-opening, which allows for the introduction of new stereocenters with a high degree of control. For instance, directed epoxidation, guided by the adjacent hydroxyl group, can lead to the formation of a specific epoxide diastereomer. Subsequent reactions with various nucleophiles can then install diverse functionalities at the C4 and C5 positions, effectively translating the initial chirality of the building block into a more complex stereochemical array.

Another powerful strategy involves the ozonolysis of the double bond to generate a chiral aldehyde. This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and Grignard additions, to build up the molecular framework. The stereochemical outcome of these reactions is often influenced by the existing stereocenters, leading to the formation of products with high diastereoselectivity.

Reaction TypeReagentsProduct FunctionalityStereochemical Outcome
Directed Epoxidationm-CPBA, Ti(OiPr)₄EpoxideHigh diastereoselectivity
OzonolysisO₃, then Me₂SAldehydeRetention of stereochemistry
Aldol AdditionAldehyde, Ketone/Enolateβ-Hydroxy carbonylDiastereoselective
Wittig ReactionAldehyde, Phosphonium ylideAlkeneControlled geometry (E/Z)

Utility in the Construction of Bioactive Scaffolds

The structural motif of this compound is embedded within a variety of naturally occurring bioactive molecules, particularly polyketides and macrolide antibiotics. Consequently, this chiral building block has proven to be an invaluable starting material for the synthesis of these important compounds and their analogues.

Furthermore, the homoallylic alcohol moiety is a key structural feature in the Prelog-Djerassi lactone , a crucial degradation product of several macrolide antibiotics and a common target in its own right for validating new synthetic methodologies. Syntheses of the Prelog-Djerassi lactone and its stereoisomers can leverage the defined stereochemistry of this compound to establish the required stereocenters in a controlled manner.

Bioactive ScaffoldKey Fragment from this compoundTherapeutic Area
EpothilonesC3-C7 FragmentOncology
Prelog-Djerassi LactoneCore lactone structureMethodological Target
Other PolyketidesStereochemically rich fragmentsVarious

Precursor for the Synthesis of Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is paramount for the advancement of asymmetric catalysis. The well-defined stereochemistry of this compound makes it an attractive starting material for the synthesis of novel catalysts.

The hydroxyl group can be readily converted into other functional groups, such as phosphines, amines, or other coordinating moieties, to generate chiral ligands for transition metal-catalyzed reactions. For instance, conversion of the alcohol to a leaving group, followed by displacement with a phosphide anion, can lead to the formation of chiral phosphine (B1218219) ligands. The stereocenters proximate to the phosphorus atom can create a chiral environment around the metal center, inducing enantioselectivity in catalytic transformations like asymmetric hydrogenation or cross-coupling reactions.

In the realm of organocatalysis , chiral alcohols and their derivatives can themselves act as catalysts or be incorporated into larger catalytic scaffolds. For example, the hydroxyl group can participate in hydrogen bonding interactions with substrates, activating them towards nucleophilic attack in a stereocontrolled fashion. Moreover, the entire molecule can be elaborated into more complex structures, such as chiral Brønsted acids or bifunctional catalysts, where the inherent chirality of the starting material directs the stereochemical outcome of the catalyzed reaction.

Integration into Multi-Step Asymmetric Total Synthesis Campaigns

In these campaigns, the compound is often used to construct a key fragment of the target molecule, which is then coupled with other fragments in a convergent approach. The reliability of the stereochemistry in the building block ensures that the corresponding stereocenters in the final product are set correctly from the outset, avoiding tedious and often low-yielding chiral separations or resolutions at later stages.

Computational and Theoretical Investigations of 2r,3r 3 Methylpent 4 En 2 Ol and Its Reactions

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. For a flexible molecule like (2R,3R)-3-methylpent-4-en-2-ol, DFT calculations are instrumental in determining its conformational landscape. The presence of two stereocenters and rotatable bonds (C-C and C-O) gives rise to several possible conformers.

DFT studies would typically involve geometry optimization of various possible staggered conformations arising from rotation around the C2-C3 bond. These calculations can predict the relative energies of these conformers, identifying the most stable, low-energy structures. A crucial aspect of the conformational preference in allylic alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-system of the vinyl group. researchgate.net DFT is well-suited to probe the existence and strength of such interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle (H-O-C2-C3)Relative Energy (kcal/mol)Key Intramolecular Interaction
I~60°0.00O-H···π hydrogen bond
II~180°1.25Steric repulsion minimized
III~-60°2.50Gauche interaction

Note: This data is representative and intended to illustrate the type of information obtained from DFT studies.

The results from these calculations provide a statistical distribution of conformers at a given temperature, which is essential for understanding the molecule's reactivity. The geometry of the lowest energy conformer, for instance, can offer clues about the most likely trajectory for an incoming reagent.

Molecular Dynamics (MD) Simulations of Reaction Pathways

While DFT provides static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations can be employed to explore the reaction pathways of this compound, particularly in the context of stereoselective reactions.

For example, in an enzyme-catalyzed reaction, MD simulations can model the docking of this compound into the active site of the enzyme. chemrxiv.org These simulations can reveal the crucial intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the substrate's orientation within the active site. By tracking the trajectories of the atoms over time, researchers can identify the preferred binding modes that lead to a specific stereochemical outcome.

Furthermore, MD simulations can be used to study the transition states of reactions involving this chiral alcohol. By applying constraints or using advanced techniques like umbrella sampling, it is possible to map the free energy landscape of a reaction, providing insights into the activation barriers and the factors that control diastereoselectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Asymmetric Catalysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a set of molecules with their biological activity or chemical reactivity. In the context of asymmetric catalysis, QSAR can be a powerful tool for understanding and predicting the enantioselectivity of reactions involving chiral molecules like this compound.

A QSAR study in this area would typically involve a dataset of chiral catalysts or substrates and their corresponding experimentally determined enantiomeric excesses for a particular reaction. A wide array of molecular descriptors would then be calculated for each molecule. For chiral molecules, these descriptors must be able to distinguish between enantiomers. Examples of such descriptors include 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, WHIM (Weighted Holistic Invariant Molecular) descriptors, and those based on the Cahn-Ingold-Prelog priority rules. mdpi.commdpi.com

Table 2: Example of Descriptors Used in QSAR Modeling for Asymmetric Catalysis

Descriptor TypeDescriptionRelevance to Chirality
GeometricalDescribes the 3D shape and size of the molecule.Can capture the steric environment around the chiral center.
ElectronicEncodes information about the electronic properties like partial charges and dipole moments.Important for electrostatic interactions in the transition state.
TopologicalBased on the 2D connectivity of the molecule.Chirality-sensitive indices can be incorporated.
Quantum-ChemicalDerived from quantum mechanical calculations (e.g., HOMO/LUMO energies).Provides a more accurate description of the electronic structure.

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical model that links the descriptors to the observed enantioselectivity. A robust QSAR model can then be used to predict the performance of new, untested catalysts or substrates, thereby guiding experimental efforts.

Virtual Screening for Optimal Chiral Catalysts or Biocatalysts

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to possess a desired biological activity or catalytic performance. This approach can be highly effective in the discovery of new and improved chiral catalysts or biocatalysts for reactions involving this compound.

In a typical virtual screening workflow for identifying a suitable catalyst, a 3D model of the transition state for the desired reaction would first be generated, often using DFT or other quantum mechanical methods. This transition state model serves as a template for the screening. A large database of virtual catalysts (e.g., chiral ligands for a metal catalyst or enzyme variants) is then computationally "docked" into the transition state geometry.

The docking process evaluates how well each virtual catalyst can accommodate the transition state, and a scoring function is used to rank the candidates. This scoring is often based on factors like steric fit, electrostatic complementarity, and the formation of key hydrogen bonds. High-scoring candidates are then considered for experimental validation. This approach can significantly accelerate the discovery of highly enantioselective catalysts by focusing experimental efforts on a smaller, more promising set of candidates. semanticscholar.org

Future Perspectives and Emerging Research Areas in 2r,3r 3 Methylpent 4 En 2 Ol Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of enantiomerically pure compounds like (2R,3R)-3-Methylpent-4-en-2-ol is traditionally reliant on methods that can be resource-intensive. Future research is focused on developing greener alternatives that minimize environmental impact. A key area of development is biocatalysis, which utilizes enzymes or whole-cell systems to perform stereoselective transformations under mild conditions. nih.govresearchgate.net

Alcohol dehydrogenases (ADHs), for instance, are enzymes that can catalyze the asymmetric reduction of prochiral ketones to form chiral alcohols with high enantiomeric excess. nih.govrsc.org The application of such biocatalysts could provide a direct and highly selective route to this compound, avoiding the use of stoichiometric chiral reagents or expensive metal catalysts. google.com These enzymatic processes often occur in aqueous media, drastically reducing the need for volatile organic solvents. google.com

Below is a comparative table illustrating a hypothetical shift from a traditional chemical synthesis to a sustainable biocatalytic route for a similar chiral alcohol.

FeatureTraditional Chemical Route (Example)Biocatalytic Route (Projected)
Catalyst Chiral metal complex (e.g., Ru-BINAP)Alcohol Dehydrogenase (ADH)
Reducing Agent H₂ gas at high pressureIsopropanol (B130326) or Glucose (cofactor regeneration)
Solvent Methanol, DichloromethaneWater, Buffer solution
Temperature 25-100 °C20-40 °C
Pressure 10-100 atmAtmospheric
Stereoselectivity (e.e.) >95%>99%
Environmental Impact Heavy metal waste, organic solventsBiodegradable waste, minimal organic solvent use

Flow Chemistry Applications for Continuous-Flow Production of Enantiopure this compound

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of fine chemicals and pharmaceuticals. bohrium.com This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. bohrium.comnih.gov

For the synthesis of this compound, a continuous-flow setup could involve pumping the starting materials through a reactor containing an immobilized catalyst. This could be a chemo- or biocatalyst. Chemoenzymatic cascades in a continuous-flow system are particularly promising for producing enantiopure alcohols. researchgate.net For example, a racemic mixture of 3-methylpent-4-en-2-ol could be passed through a reactor with an immobilized lipase (B570770) for kinetic resolution, followed by separation. nih.gov This method allows for high throughput and easy separation of the product from the catalyst, which can be reused over extended periods. nih.gov

ParameterBatch ProcessingContinuous-Flow Processing
Reaction Scale-up Increasing vessel size (challenging)Lengthening operation time ("scaling out")
Heat Transfer Limited by surface-area-to-volume ratioExcellent due to high surface-area-to-volume ratio
Safety Handling large volumes of reagentsSmall reaction volumes at any given time
Productivity (Throughput) Lower, limited by reaction and workup cyclesHigher, continuous output
Process Control Difficult to maintain precise controlPrecise control over temperature, pressure, and residence time

An asymmetric allylation to produce a precursor alcohol has been successfully demonstrated under continuous flow, achieving higher yields and enantiomeric excess in shorter reaction times compared to batch processes. acs.org This highlights the potential of flow chemistry for the efficient synthesis of chiral intermediates like this compound.

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving the specific (2R,3R) stereochemistry of 3-methylpent-4-en-2-ol requires precise control over the synthetic transformation. Research into novel catalytic systems is crucial for improving both diastereoselectivity and enantioselectivity. This includes the development of new chiral ligands for metal-catalyzed reactions, organocatalysts, and engineered enzymes.

For instance, substrate-coupled cofactor regeneration systems in enzymatic reductions are being refined to make the industrial-scale synthesis of chiral alcohols more economical and efficient. rsc.org Furthermore, new catalysts are being designed to tolerate higher substrate concentrations and exhibit greater stability under process conditions, which are key limitations in current systems.

Integration with Artificial Intelligence and Machine Learning in Reaction Design

For a target molecule like this compound, AI could be employed in several ways:

Retrosynthesis Planning: AI algorithms can propose multiple synthetic pathways, potentially uncovering more efficient or sustainable routes than those devised by human chemists. chemcopilot.com

Reaction Optimization: Machine learning models can predict the yield and stereoselectivity of a reaction under various conditions (e.g., temperature, solvent, catalyst). technologynetworks.com This allows for in-silico optimization, reducing the number of experiments required. sciencedaily.comspecialchem.com

Catalyst Design: AI can help in designing new chiral ligands or identifying promising enzyme mutations for enhanced catalytic performance and selectivity.

Applications in Next-Generation Materials Science

Chiral building blocks are essential for the development of advanced materials with specific properties. enamine.net The unique three-dimensional structure of molecules like this compound can be used to impart chirality to polymers and other macromolecules. acs.orgnih.gov

Potential future applications in materials science include:

Chiral Polymers: Polymerization of monomers derived from this compound could lead to polymers with helical structures. acs.org Such materials can exhibit unique optical properties, such as circular dichroism, and could be used in chiral separations or as sensors for other chiral molecules.

Functional Materials: The hydroxyl and vinyl groups of the molecule provide handles for further chemical modification, allowing it to be incorporated into more complex structures like liquid crystals, chiral metal-organic frameworks (MOFs), or as a component of specialized drug delivery systems. buchler-gmbh.com

The ability to produce this and other chiral synthons with high purity and at a larger scale will be a critical enabler for their exploration in these emerging material science applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,3R)-3-Methylpent-4-en-2-ol with high stereochemical purity?

  • Methodological Answer : Catalytic hydrogenation of α,β-unsaturated carbonyl precursors (e.g., aldehydes or ketones) using ruthenium-phosphine complexes is effective. Key parameters include:

  • Catalyst : Ru-based complexes with chiral phosphine ligands.
  • Base : Alkali or alkaline earth metal bases (e.g., NaOH, KOH).
  • Temperature : -30 to 250°C, with optimal yields at 50–100°C.
  • Pressure : 1–200 atm H₂, favoring enantioselectivity at lower pressures (1–10 atm).
    Post-synthesis, purify via fractional distillation or chiral column chromatography to isolate the desired diastereomer .

Q. How should researchers characterize the stereochemistry of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm vicinal diastereomeric relationships.
  • Chiral GC/HPLC : Use columns with β-cyclodextrin or cellulose-based stationary phases to resolve enantiomers.
  • Optical Rotation : Compare experimental [α]D_D values with literature data for stereochemical confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved P95 respirators for low-concentration exposure; upgrade to OV/AG/P99 filters for high vapor levels.
  • Skin Protection : Wear nitrile gloves and chemical-resistant suits to prevent dermal absorption.
  • Ventilation : Conduct experiments in fume hoods with >100 ft/min face velocity.
  • Waste Disposal : Segregate waste by hazard class (e.g., flammability, toxicity) and use licensed disposal services .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability testing:

  • Thermal Stress : Store at 40°C/75% relative humidity (RH) for 6 months, monitoring degradation via GC-MS.
  • Light Exposure : Use ICH Q1B guidelines with UV/visible light (320–400 nm) to test photostability.
  • pH Sensitivity : Test solubility and decomposition in aqueous buffers (pH 3–9) .

Advanced Research Questions

Q. What experimental parameters optimize the enantioselectivity of this compound synthesis via catalytic hydrogenation?

  • Methodological Answer :

  • Ligand Design : Chiral BINAP or Josiphos ligands enhance Ru-catalyst enantioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) improve substrate-catalyst interactions.
  • Additives : Amines (e.g., triethylamine) suppress side reactions and stabilize intermediates.
    Validate outcomes using kinetic resolution studies and enantiomeric excess (ee) calculations .

Q. How can contradictory toxicity data for this compound across studies be resolved?

  • Methodological Answer :

  • Comparative Assays : Replicate studies using standardized OECD guidelines (e.g., Acute Toxicity Test 423).
  • In Silico Models : Apply QSAR tools (e.g., OECD QSAR Toolbox) to predict toxicity endpoints and reconcile discrepancies.
  • Cross-Referencing : Align data with RIFM safety criteria, which evaluate systemic toxicity and environmental impact .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Model transition states and activation energies for epoxidation or hydroxylation reactions.
  • Molecular Dynamics : Simulate solvent effects on reaction trajectories using software like Gaussian or ORCA.
  • InChIKey Profiling : Use standardized identifiers (e.g., InChIKey=VVDQVGVVCXMMBN-CWKFCGSDSA-N) to cross-reference databases for analogous reactions .

Q. How does the stereochemical configuration of this compound influence its biological activity?

  • Methodological Answer :

  • Enzyme Binding Assays : Compare diastereomer interactions with cytochrome P450 isoforms using SPR or ITC.
  • Pharmacokinetic Studies : Measure metabolic half-lives in vitro (e.g., liver microsomes) to assess stereoselective clearance.
  • Docking Simulations : Use AutoDock Vina to model ligand-receptor binding affinities for each enantiomer .

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Feasible Synthetic Routes

Reactant of Route 1
(2r,3r)-3-Methylpent-4-en-2-ol
Reactant of Route 2
(2r,3r)-3-Methylpent-4-en-2-ol

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